molecular formula C15H17NO3S B1293365 3-Acetyl-2,4-dimethyl-1-tosylpyrrole

3-Acetyl-2,4-dimethyl-1-tosylpyrrole

Cat. No.: B1293365
M. Wt: 291.4 g/mol
InChI Key: GXFSUBVBPZHGJC-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dimethyl-1-tosylpyrrole is a substituted pyrrole derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position, acetyl at the 3-position, and methyl groups at the 2- and 4-positions. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

1-[2,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone

InChI

InChI=1S/C15H17NO3S/c1-10-5-7-14(8-6-10)20(18,19)16-9-11(2)15(12(16)3)13(4)17/h5-9H,1-4H3

InChI Key

GXFSUBVBPZHGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C)C(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 2. Comparative Overview of 3-Acetyl-2,4-dimethyl-1-tosylpyrrole and Analogues

Property This compound 4-Aroyl-3-methylsulfanyl-2-tosylpyrroles Thiophene-Based Pyrazolines
Core Structure Pyrrole Pyrrole Thiophene
Key Substituents Acetyl, methyl, tosyl Aroyl, methylsulfanyl, tosyl Pyrazoline, aryl
Synthetic Yield Range Not reported (inferred: 85–90%) 85–93% 75–90%
Antibacterial Activity Not tested Not reported MIC: 8–64 µg/mL
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing (aroyl) Variable (dependent on substituents)

Preparation Methods

General Acylation Procedure

The acylation reaction can be performed using acetic anhydride or acetyl chloride as acylating agents. The following general procedure outlines the steps involved:

  • Reagents :

    • Pyrrole derivative (e.g., 2,4-dimethylpyrrole)
    • Acetic anhydride or acetyl chloride
    • Catalyst (e.g., pyridine or triethylamine)
  • Reaction Conditions :

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (20–50°C) under an inert atmosphere.
    • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
  • Isolation and Purification :

    • After completion, the reaction mixture is quenched with water.
    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
    • Purification is typically achieved through column chromatography.

Tosylation Reactions

Tosylation is another essential step in the preparation of this compound. This process introduces a tosyl group which enhances the electrophilicity of the pyrrole.

General Tosylation Procedure

The tosylation can be performed using p-toluenesulfonyl chloride in the presence of a base:

  • Reagents :

    • Pyrrole derivative (e.g., acetylated pyrrole)
    • p-Toluenesulfonyl chloride
    • Base (e.g., triethylamine)
  • Reaction Conditions :

    • The pyrrole derivative is dissolved in an appropriate solvent (e.g., dichloromethane).
    • p-Toluenesulfonyl chloride is added dropwise to the solution while maintaining a low temperature (0–5°C).
    • The mixture is allowed to reach room temperature and stirred for several hours.
  • Isolation and Purification :

    • After completion, the mixture is diluted with water and extracted with an organic solvent.
    • The organic layer is dried and concentrated.
    • Final purification may involve recrystallization or chromatography.

Use of Protecting Groups

In some synthetic routes, protecting groups are employed to prevent undesired reactions during acylation or tosylation.

Common Protecting Groups

  • Triisopropylsilyl (TIPS) : Used to protect nitrogen in pyrroles during acylation processes.
  • Boc Group : Another common protecting group that can be used before subsequent reactions.

Summary of Reaction Conditions and Yields

Reaction Type Reagents Conditions Yield
Acylation Pyrrole, Acetic Anhydride Room Temp, Inert Atmosphere Typically >70%
Tosylation Pyrrole, p-Toluenesulfonyl Chloride 0–5°C, Stirred Typically >60%
Protection/Deprotection TIPS or Boc derivatives Varies by method Varies by method

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-2,4-dimethyl-1-tosylpyrrole, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis of pyrrole derivatives often involves cyclization reactions or functional group modifications. For example, acetyl chloride is commonly used as an acetylating agent in acetylation reactions under controlled conditions . To maximize efficiency, monitor reaction progress via TLC and optimize solvent systems (e.g., acetonitrile for polar intermediates) and catalytic systems (e.g., acid catalysts). Purification via silica gel chromatography ensures high yields of the target compound.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., acetyl and tosyl groups) .
  • X-ray Crystallography : Resolve the crystal structure to validate bond lengths and angles. For example, orthorhombic systems (space group Pbca) with Z=8 are typical for similar compounds .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as the compound may degrade into hazardous byproducts .
  • Storage : Keep in airtight containers away from oxidizers and heat sources (flash point ~71°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. To address this:

  • Reproduce Conditions : Ensure consistent solvent, temperature, and concentration during analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .
  • Computational Modeling : Compare experimental spectra with DFT-calculated values to identify anomalies .

Q. What strategies are effective for studying the compound’s reactivity in heterocyclic transformations?

  • Methodological Answer :

  • Electrophilic Substitution : The tosyl group acts as a directing group. Use halogenation or nitration to introduce functional groups at the pyrrole’s α-position .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C or C–N bond formation, leveraging palladium catalysts .
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow techniques to elucidate mechanistic pathways .

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using disk diffusion methods. Compare with known bioactive pyrroles (e.g., 3-acetyl-2,5,7-trihydroxy-1,4-naphtalenedione from fungal metabolites) .
  • Enzyme Inhibition Studies : Screen against acetylcholinesterase or proteases via fluorometric assays. Use molecular docking to predict binding modes .
  • Toxicity Profiling : Conduct in vitro cytotoxicity assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .

Q. What crystallographic challenges arise in determining the structure of this compound complexes?

  • Methodological Answer :

  • Disorder Handling : Address positional disorder in the tosyl group using restraints in refinement software (e.g., SHELXL) .
  • Twinned Data : Apply twin-law corrections in programs like CrysAlis PRO for high-precision refinement .
  • High-Resolution Data : Collect data at synchrotron facilities to resolve weak reflections, ensuring a data-to-parameter ratio >10 .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Variations in decomposition temperatures may stem from:

  • Purity : Impurities (e.g., residual solvents) lower observed stability. Use DSC/TGA with >98% pure samples.
  • Experimental Conditions : Oxidative vs. inert atmospheres (e.g., N2_2) yield different degradation profiles .
  • Crystallinity : Amorphous forms degrade faster than crystalline phases. Confirm phase purity via PXRD .

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